molecular formula C12H21NO3 B6248180 rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis CAS No. 146337-37-3

rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis

Cat. No.: B6248180
CAS No.: 146337-37-3
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-tert-butyl (2R,6R)-6-methylpiperidine-2-carboxylate” is a chemical compound with the CAS Number: 199342-94-4 . It has a molecular weight of 199.29 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (2R,6R)-6-methylpiperidine-2-carboxylate . The InChI code for the compound is 1S/C11H21NO2/c1-8-6-5-7-9 (12-8)10 (13)14-11 (2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1 .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis involves the following steps: protection of the amine group, alkylation, reduction, and formylation.", "Starting Materials": [ "tert-butyl (2R,6R)-2-methylpiperidine-1-carboxylate", "methyl iodide", "sodium borohydride", "formic acid" ], "Reaction": [ "Protection of the amine group by reaction with tert-butyl chloroformate in the presence of triethylamine to yield tert-butyl (2R,6R)-2-methylpiperidine-1-carboxylate", "Alkylation of the protected amine with methyl iodide in the presence of potassium carbonate to yield tert-butyl (2R,6R)-2-methyl-6-methylpiperidine-1-carboxylate", "Reduction of the ketone group with sodium borohydride in the presence of methanol to yield tert-butyl (2R,6R)-2-methyl-6-methylpiperidine-1-carboxylate, cis", "Formylation of the secondary amine with formic acid in the presence of acetic anhydride to yield rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, cis" ] }

CAS No.

146337-37-3

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.